molecular formula C20H22N2O6S3 B3297721 N-[(2E)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide CAS No. 896274-37-6

N-[(2E)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide

Cat. No.: B3297721
CAS No.: 896274-37-6
M. Wt: 482.6 g/mol
InChI Key: AGDJZBDEKXDPIT-UHFFFAOYSA-N
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Description

The compound N-[(2E)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide is a benzothiazole-derived sulfonamide with a unique structural framework. Its core consists of a dihydro-1,3-benzothiazole ring substituted with methanesulfonyl and 2-ethoxyethyl groups at positions 6 and 3, respectively. The compound also features a 2-methanesulfonylbenzamide moiety, which likely enhances its electronic and steric properties.

Key structural features include:

  • Methanesulfonyl groups: Enhance solubility and serve as hydrogen-bond acceptors.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S3/c1-4-28-12-11-22-16-10-9-14(30(2,24)25)13-17(16)29-20(22)21-19(23)15-7-5-6-8-18(15)31(3,26)27/h5-10,13H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDJZBDEKXDPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the ethoxyethyl and methanesulfonyl groups. Common reagents used in these reactions include ethyl bromide, methanesulfonyl chloride, and various catalysts to facilitate the formation of the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving high-pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

N-[(2E)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2E)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiazole Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Applications/Activities
Target Compound 3-(2-Ethoxyethyl), 6- and 2-SO₂Me ~450 (estimated) Hypothesized enzyme inhibition
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide 6-Me, 4-OCH₃ (benzene) ~350 Antimicrobial activity
Ethametsulfuron Methyl Ester Triazine-SO₂Me, benzoate ester ~380 Herbicide (acetolactate synthase inhibition)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Me (benzamide), 2-hydroxy-tert-butyl ~220 Metal-catalyzed C–H functionalization

Key Observations :

  • Ethametsulfuron methyl ester shares the sulfonylbenzamide motif but incorporates a triazine ring instead of benzothiazole, highlighting divergent biological targets (herbicidal vs.
  • The 2-hydroxyethyl analog lacks sulfonamide groups but demonstrates the utility of N,O-bidentate directing groups in catalysis, suggesting the target compound could be tailored for similar applications.

Hydrogen Bonding and Crystallography

The target compound’s sulfonamide groups and benzothiazole core are expected to form extensive hydrogen-bonding networks, akin to patterns observed in 4-methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide . Graph set analysis (as per Etter’s rules ) would likely classify these interactions as D (donor) and A (acceptor) motifs, stabilizing crystal packing and influencing bioavailability.

Research Findings and Hypotheses

Predicted Physicochemical Properties

  • Solubility : The ethoxyethyl group may enhance hydrophilicity compared to methyl-substituted analogs .
  • Binding Affinity : Dual sulfonamide groups could mimic ATP-binding motifs in kinases, as seen in other sulfonamide inhibitors .

Biological Activity

N-[(2E)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a benzothiazole core , known for its diverse pharmacological properties, and is functionalized with methanesulfonyl and ethoxyethyl groups, enhancing its biological reactivity.

Structural Characteristics

The structure of this compound includes:

  • Benzothiazole Core : A heterocyclic structure that contributes to biological activity.
  • Methanesulfonyl Groups : Enhance solubility and reactivity.
  • Ethoxyethyl Side Chain : Increases interaction potential with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. The compound may inhibit specific enzymes or alter receptor functions by binding to their active sites or allosteric sites. This modulation can lead to significant biological effects, including:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial and fungal pathogens.
  • Anticancer Effects : Preliminary studies suggest it may inhibit pathways involved in cancer cell proliferation.

Antimicrobial Activity

Studies have demonstrated that compounds with a benzothiazole core exhibit potent antimicrobial properties. For instance, related compounds have shown minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL against various pathogens . The specific activity of this compound against specific strains remains to be fully characterized but is anticipated based on structural similarities.

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been widely studied. For example, derivatives have been reported to exhibit selective cytotoxicity against tumorigenic cell lines while sparing normal cells . The exact IC50 values for this compound are yet to be established but are expected to align with the promising profiles observed in related compounds.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzothiazole derivatives against eight bacterial and eight fungal species. The results indicated significant activity against pathogens relevant to human health .
    CompoundMIC (μmol/mL)MBC (μmol/mL)
    4d10.7 - 21.421.4 - 40.2
    4pNot specifiedNot specified
  • Cytotoxicity Assessment : Another study focused on the cytotoxic effects of similar benzothiazole compounds on cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Compounds exhibited varying levels of cytotoxicity with some achieving EC50 values below 100 ng/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2E)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[(2E)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide

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